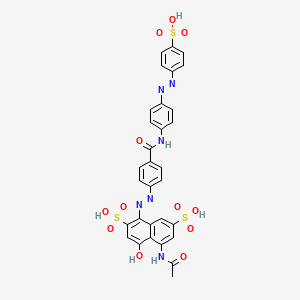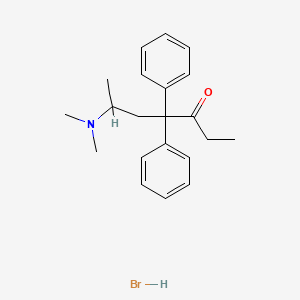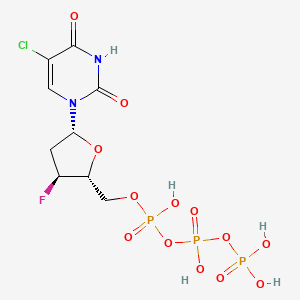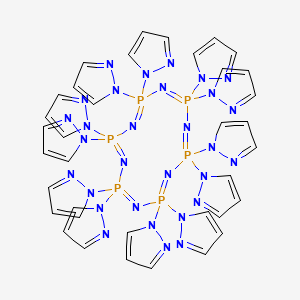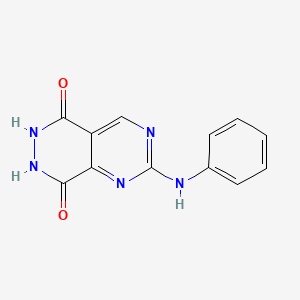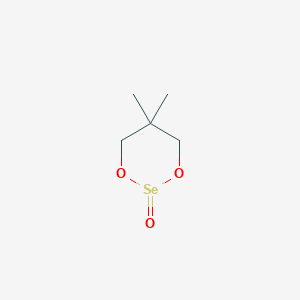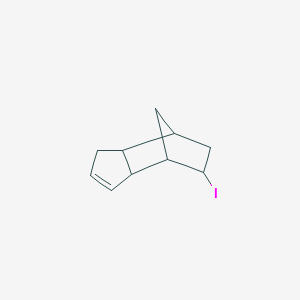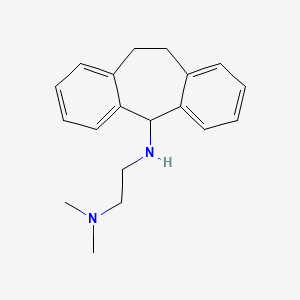
N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzo(a,d)cycloheptene core and a dimethyl-ethanediamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the dibenzo(a,d)cycloheptene core This core can be synthesized through a series of cyclization reactions involving aromatic precursors
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl-ethanediamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives.
Scientific Research Applications
N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine
- This compound analogs
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
20799-98-8 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2/c1-21(2)14-13-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3 |
InChI Key |
CZULGHYJEDZFMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


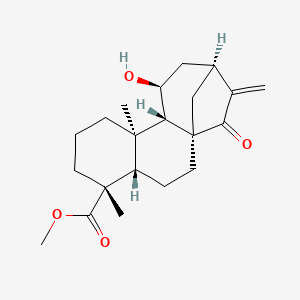
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
